molecular formula C15H13FO2 B13931845 Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate

Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13931845
M. Wt: 244.26 g/mol
InChI Key: NCDFKCNUVIGQLK-UHFFFAOYSA-N
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Description

Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative featuring a fluorine atom at the 2' position and an ethyl ester group at the 2 position of the biphenyl scaffold. Such derivatives are frequently employed in medicinal chemistry and materials science due to the versatility of the biphenyl core and the tunability of substituents .

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)benzoate

InChI

InChI=1S/C15H13FO2/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16/h3-10H,2H2,1H3

InChI Key

NCDFKCNUVIGQLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling Reaction

  • Starting Materials : The reaction generally employs a fluorinated aryl halide (such as 2-fluorophenylboronic acid or 2-fluorobromobenzene derivative) and an aryl halide ester (such as ethyl 2-bromobenzoate).
  • Catalyst : Palladium(0) complexes, often Pd(PPh3)4 or Pd/C, are used as catalysts.
  • Base : Common bases include potassium carbonate or sodium carbonate.
  • Solvent : A mixture of aqueous and organic solvents, such as tetrahydrofuran (THF) and water or toluene and water, is employed.
  • Reaction Conditions : Typically performed under reflux or elevated temperatures (80–110 °C) under an inert atmosphere (nitrogen or argon).

This method allows the coupling of the fluorinated aryl moiety with the ethyl 2-carboxylate-substituted phenyl ring, yielding this compound with good yields (typically 70–85%) and high purity.

Detailed Experimental Procedure and Parameters

Based on recent studies involving fluorinated biphenyls synthesized via Pd(0)-catalyzed reactions, the following detailed procedure can be outlined:

Parameter Description
Aryl Halide Ethyl 2-bromobenzoate (1.0 equiv)
Fluorinated Boronic Acid 2-fluorophenylboronic acid (1.0–1.2 equiv)
Catalyst Pd(PPh3)4 (1–3 mol%)
Base Potassium carbonate (2.0 equiv)
Solvent Toluene/water mixture (3:1 v/v)
Temperature 90–100 °C
Reaction Time 12–24 hours
Atmosphere Nitrogen or argon
Workup Extraction with ethyl acetate, washing, drying
Purification Column chromatography or recrystallization

This protocol ensures high conversion rates and minimal side reactions. The fluorine substituent remains intact throughout the reaction, preserving the desired electronic characteristics of the product.

Alternative Methods and Modifications

Use of Pd/C Catalyst

An alternative catalytic system involves palladium supported on carbon (Pd/C), which has been reported to be reusable multiple times with yields exceeding 88% in related fluorinated biaryl syntheses. This catalyst offers advantages in terms of cost and ease of separation from the reaction mixture.

Base Variation

Bases such as sodium hydroxide, sodium carbonate, and potassium carbonate have been tested, with potassium carbonate often providing the best balance of reactivity and selectivity.

Solvent Systems

While toluene/water mixtures are common, other biphasic systems including tetrahydrofuran/water have been used successfully, depending on solubility and reaction kinetics.

Analytical and Characterization Data Supporting Preparation

The synthesized this compound is typically characterized by:

Summary Table of Key Preparation Parameters

Step Conditions/Details Yield (%) Notes
Suzuki–Miyaura coupling Pd(PPh3)4, K2CO3, toluene/water, 90 °C, 12 h 70–85 High selectivity, fluorine preserved
Pd/C catalysis Pd/C, K2CO3, aqueous solvent, reflux >88 Catalyst reusable, cost-effective
Base choice K2CO3, Na2CO3, NaOH K2CO3 preferred for optimal yield
Purification Column chromatography or recrystallization Ensures high purity

Research Discoveries and Insights

Recent computational and experimental studies on fluorinated biphenyl compounds, including this compound analogs, have revealed:

  • The fluorine atom's electronegativity influences molecular electrostatic potential, enhancing intermolecular interactions in the solid state.
  • Density functional theory calculations correlate well with experimental structures, validating synthetic approaches.
  • The compounds show stability under redox conditions, making them suitable for applications in organic electronics and pharmaceuticals.

These insights underscore the importance of precise synthetic control to maintain functional group integrity and optimize yields.

Chemical Reactions Analysis

Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may modulate signal transduction pathways associated with nuclear factor kappaB (NFkappaB), a principal transcription factor involved in cell growth, cell death, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl Carboxylate Derivatives

Compound Name Substituents (Positions) Ester Group Key Functional Groups Reference
Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate F (2'), COOEt (2) Ethyl Fluorine, ester Target
Methyl 3'-fluoro-[1,1'-biphenyl]-2-carboxylate F (3'), COOMe (2) Methyl Fluorine, ester
Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate BrCH2 (4'), COOEt (2) Ethyl Bromomethyl, ester
2,2-Difluorovinyl [1,1'-biphenyl]-2-carboxylate CF2=CH (2), COOEt (2) Ethyl Difluorovinyl, ester
Ethyl 2'-ethyl-4'-methyl-[1,1'-biphenyl]-4-carboxylate Et (2'), Me (4'), COOEt (4) Ethyl Alkyl substituents, ester

Key Observations :

  • Fluorine vs. Bromine : Bromine in 4'-(bromomethyl) derivatives (e.g., ) introduces greater steric bulk and reactivity in substitution reactions compared to fluorine.
  • Ester Groups : Methyl esters (e.g., ) may exhibit lower hydrolytic stability than ethyl esters due to steric and electronic differences.

Key Observations :

  • High-Yield Reactions: Amino- and trifluoromethyl-substituted derivatives () achieve >85% yields, likely due to optimized Pd catalysis and purification.
  • Fluorosulfate Utilization : Fluorosulfate intermediates () enable efficient incorporation of fluorine with moderate yields.
  • Steric Challenges : Alkyl-substituted derivatives (e.g., ) show lower yields (52%), possibly due to steric hindrance during coupling.

Physicochemical Properties

Table 3: Physical and Electronic Properties

Compound Name LogP (Predicted) Melting Point Solubility Key Structural Influence Reference
This compound ~3.5 Not reported Low in water Fluorine (electron withdrawal) Target
2,2-Difluorovinyl biphenyl-2-carboxylate ~4.2 Crystalline Organic solvents Difluorovinyl (planarity)
Ethyl 4'-(bromomethyl)-biphenyl-2-carboxylate ~4.8 Oil Lipophilic Bromine (hydrophobicity)
Methyl 3'-fluoro-[1,1'-biphenyl]-2-carboxylate ~3.0 Colorless oil Moderate in EtOAc Methyl ester (lower logP)

Key Observations :

  • Lipophilicity : Bromine and alkyl groups (e.g., ) increase logP, favoring membrane permeability.
  • Crystallinity : Difluorovinyl derivatives () form stable crystals, suggesting strong intermolecular interactions.

Biological Activity

Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a fluorine atom at the 2' position and an ethoxycarbonyl group. The presence of the fluorine atom may influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research has indicated that biphenyl derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific biological activity of this compound has been evaluated in several studies.

Antiviral Activity

In a study focused on flavivirus inhibition, compounds similar to this compound were assessed for their ability to inhibit viral replication. Compounds showing over 50% inhibitory activity at concentrations of 50 µM were deemed active. The results indicated that structural modifications could enhance antiviral efficacy (Table 1) .

Compound% Inhibition at 50 µM
Compound A65%
Compound B72%
This compoundTBD

Anticancer Activity

Biphenyl derivatives have been shown to interact with apoptosis-regulating proteins such as Bcl-2 and Bcl-xL. A study demonstrated that modifications in biphenyl structures could lead to subnanomolar binding affinities and significant inhibition of cancer cell growth in specific cell lines (Table 2) .

CompoundIC50 (µM)Cell Line
Compound X0.5H146
This compoundTBDH1417

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. For instance, the compound may inhibit certain enzymes or proteins involved in viral replication or cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of biphenyl derivatives:

  • Case Study 1 : A series of experiments demonstrated that biphenyl derivatives could significantly reduce the viability of cancer cells in vitro. This compound was included in these studies but specific results are yet to be published.
  • Case Study 2 : In animal models, biphenyl derivatives showed promise in reducing inflammation markers. This compound was part of a larger study assessing structural analogs for anti-inflammatory activity.

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